n-(4-Hydroxyphenyl)benzenesulfonamide
Overview
Description
N-(4-Hydroxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic and Carbonic Anhydrase Inhibitory Effects : Compounds synthesized from 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides demonstrated significant cytotoxicity and carbonic anhydrase (CA) inhibitory effects. These compounds have been suggested as lead compounds for the development of novel anticancer agents due to their tumor selectivity and potency selectivity expression values. They also exhibited good inhibition on human CA IX and XII, which are relevant in several pathological conditions, including glaucoma, epilepsy, and cancer (Gul et al., 2016).
High-Affinity Inhibitors of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This is significant because the kynurenine pathway is implicated in several neurodegenerative and psychiatric disorders. These compounds could facilitate detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Microwave-assisted Synthesis and Bioevaluation of New Sulfonamides : A study on the microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives revealed compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. Some compounds from this study were considered as leader compounds for further research due to their high potency selectivity expression values in cytotoxicity experiments and low inhibitory constants in CA inhibition studies (Gul et al., 2017).
Aldose Reductase Inhibitors for Diabetes Complications : N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide and its derivatives were prepared as bioisosteres of previously reported aldose reductase inhibitors, which are relevant in treating long-term complications of diabetes mellitus. These compounds showed higher in vitro aldose reductase inhibitory activity and antioxidant potential compared to the respective glycine derivatives. This suggests their potential as pharmacotherapeutic agents for diabetes complications (Alexiou et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for N-(4-Hydroxyphenyl)benzenesulfonamide are not detailed in the search results, it’s worth noting that similar compounds have been investigated for potential use in the treatment of various diseases . Additionally, new chemical entities that lack hepatotoxicity and retain antipyresis have been synthesized .
Mechanism of Action
Target of Action
The primary target of N-(4-Hydroxyphenyl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a significant modification in pH .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to changes in the cellular environment that can inhibit cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Result of Action
The inhibition of CA IX by this compound can lead to significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound have shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it was found that these compounds could induce apoptosis in MDA-MB-231 cells .
Biochemical Analysis
Biochemical Properties
“n-(4-Hydroxyphenyl)benzenesulfonamide” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which “this compound” exerts these effects are still being explored .
Molecular Mechanism
At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched . It may interact with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPMLXZOSFAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063934 | |
Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-90-9 | |
Record name | N-(4-Hydroxyphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5471-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5471-90-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-hydroxyphenyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.181.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features of N-(4-Hydroxyphenyl)benzenesulfonamide?
A1: this compound is characterized by the presence of N—H⋯O and O—H⋯O hydrogen bonds within its structure. [] These hydrogen bonds contribute to the stability of the molecule. Additionally, its synthesis by reacting benzene sulfonyl chloride with para-aminophenol highlights its potential as a precursor to sulfur-containing heterocyclic compounds with possible biological activity. []
Q2: Has this compound been investigated for its potential use in treating allergic contact dermatitis?
A2: Yes, there is research indicating that this compound can be an occupational allergen. A case study reported occupational airborne allergic contact dermatitis caused by exposure to this compound. [] This highlights the importance of considering potential allergenic properties during handling and application.
Q3: Are there studies comparing the electrochemical behavior of this compound to similar compounds?
A3: While specific data on material compatibility and stability are limited in the provided abstracts, a study exists comparing the electrochemical behavior of this compound to N-(4-aminophenyl)benzenesulfonamide derivatives. [] This suggests ongoing research into understanding the reactivity and potential applications of this class of compounds.
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